molecular formula C30H30OS3 B14654177 2,4,6-Tris[(benzylsulfanyl)methyl]phenol CAS No. 52978-68-4

2,4,6-Tris[(benzylsulfanyl)methyl]phenol

Cat. No.: B14654177
CAS No.: 52978-68-4
M. Wt: 502.8 g/mol
InChI Key: JAWQKZNRZPYYPN-UHFFFAOYSA-N
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Description

2,4,6-Tris[(benzylsulfanyl)methyl]phenol: is an aromatic organic compound characterized by the presence of three benzylsulfanyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(benzylsulfanyl)methyl]phenol typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzylsulfanyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Chemistry: 2,4,6-Tris[(benzylsulfanyl)methyl]phenol is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its antioxidant properties are of particular interest.

Medicine: Potential applications in medicine include its use as an antioxidant or as a building block for drug development. Its ability to undergo various chemical reactions makes it a versatile compound for medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[(benzylsulfanyl)methyl]phenol involves its interaction with molecular targets through its phenolic hydroxyl group and benzylsulfanyl groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. The pathways involved may include antioxidant activity, where the compound neutralizes free radicals and prevents oxidative damage.

Comparison with Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.

    2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its steric hindrance and stability.

Uniqueness: 2,4,6-Tris[(benzylsulfanyl)methyl]phenol is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

52978-68-4

Molecular Formula

C30H30OS3

Molecular Weight

502.8 g/mol

IUPAC Name

2,4,6-tris(benzylsulfanylmethyl)phenol

InChI

InChI=1S/C30H30OS3/c31-30-28(22-33-19-25-12-6-2-7-13-25)16-27(21-32-18-24-10-4-1-5-11-24)17-29(30)23-34-20-26-14-8-3-9-15-26/h1-17,31H,18-23H2

InChI Key

JAWQKZNRZPYYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC(=C(C(=C2)CSCC3=CC=CC=C3)O)CSCC4=CC=CC=C4

Origin of Product

United States

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